5-([1,1'-Biphenyl]-3-yl)-11-phenyl-5,11-dihydroindolo[3,2-b]carbazole
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Overview
Description
5-([1,1’-Biphenyl]-3-yl)-11-phenyl-5,11-dihydroindolo[3,2-b]carbazole is a complex organic compound belonging to the class of fused-ring carbazole derivatives. These compounds are known for their extended π-electron systems, good thermal stability, and tunable frontier orbital energies, making them highly valuable in various electronic applications .
Preparation Methods
The synthesis of 5-([1,1’-Biphenyl]-3-yl)-11-phenyl-5,11-dihydroindolo[3,2-b]carbazole typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of palladium-catalyzed reactions, such as intermolecular amination and intramolecular direct arylation . These reactions are often carried out under controlled conditions, including specific temperatures and the presence of catalysts like palladium or copper .
Chemical Reactions Analysis
5-([1,1’-Biphenyl]-3-yl)-11-phenyl-5,11-dihydroindolo[3,2-b]carbazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts, copper catalysts, and various oxidizing agents . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include functionalized carbazole derivatives .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of advanced materials with unique electronic properties . In industry, it is used in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Mechanism of Action
The mechanism of action of 5-([1,1’-Biphenyl]-3-yl)-11-phenyl-5,11-dihydroindolo[3,2-b]carbazole involves its interaction with specific molecular targets and pathways. The compound’s extended π-electron system allows it to participate in electron transfer processes, which are crucial for its function in electronic devices . Additionally, its ability to undergo various chemical reactions enables it to interact with biological molecules, making it useful in medicinal applications .
Comparison with Similar Compounds
Similar compounds to 5-([1,1’-Biphenyl]-3-yl)-11-phenyl-5,11-dihydroindolo[3,2-b]carbazole include other fused-ring carbazole derivatives such as indolocarbazole, indenocarbazole, benzofurocarbazole, benzothienocarbazole, and diindolocarbazole . These compounds share similar electronic properties but differ in their specific molecular structures and functional groups, which can affect their stability, reactivity, and applications .
Properties
Molecular Formula |
C36H24N2 |
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Molecular Weight |
484.6 g/mol |
IUPAC Name |
5-phenyl-11-(3-phenylphenyl)indolo[3,2-b]carbazole |
InChI |
InChI=1S/C36H24N2/c1-3-12-25(13-4-1)26-14-11-17-28(22-26)38-34-21-10-8-19-30(34)32-23-35-31(24-36(32)38)29-18-7-9-20-33(29)37(35)27-15-5-2-6-16-27/h1-24H |
InChI Key |
BZFGYJPKNQBZSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)N3C4=CC=CC=C4C5=CC6=C(C=C53)C7=CC=CC=C7N6C8=CC=CC=C8 |
Origin of Product |
United States |
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